1,1,4-Tris(methylsulfanyl)butane

Description

Contextualization within Organosulfur Chemistry

Organosulfur compounds, organic molecules containing carbon-sulfur bonds, are a cornerstone of chemical science. Their presence is ubiquitous, from essential amino acids like methionine and cysteine in biological systems to industrial applications such as pharmaceuticals and polymers. google.comnih.govsigmaaldrich.com The thioether or sulfide (B99878) functional group (R-S-R'), a key feature of 1,1,4-Tris(methylsulfanyl)butane, imparts distinct chemical properties. chemicalbook.com The sulfur atom, being less electronegative and more polarizable than oxygen, results in thioethers having different bond angles, bond lengths, and reactivity compared to their ether counterparts. chemicalbook.com

The study of organosulfur chemistry encompasses a wide array of functional groups, including thiols, disulfides, sulfoxides, sulfones, and thioethers. google.com Compounds bearing multiple thioether functionalities, such as this compound, represent a specialized area of this field. The arrangement and number of these sulfur-containing groups within a molecule can significantly influence its physical and chemical behavior.

Overview of Polysulfide Analogues in Chemical Research

Polysulfides are compounds that feature chains of sulfur atoms. They can be classified as either inorganic or organic, with the latter having the general formula R¹SₙR², where 'n' denotes the number of sulfur atoms. These compounds are found in various natural sources, such as garlic and shiitake mushrooms, and are also synthesized for commercial purposes.

In chemical research, polysulfide analogues are investigated for a variety of reasons. They are integral to processes like vulcanization, where they form cross-links in rubber, and are used in the production of sealants and industrial lubricants. The study of these sulfur-rich molecules continues to be an active area, with ongoing research into their synthesis, reactivity, and potential applications in materials science and biology.

Detailed Research Findings on this compound

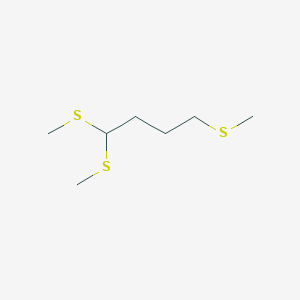

The structure of this compound consists of a four-carbon butane (B89635) chain with three methylsulfanyl (-SCH₃) groups attached. Two of these groups are bonded to the first carbon atom (a geminal arrangement), and the third is attached to the fourth carbon atom.

Structure

3D Structure

Properties

CAS No. |

94696-47-6 |

|---|---|

Molecular Formula |

C7H16S3 |

Molecular Weight |

196.4 g/mol |

IUPAC Name |

1,1,4-tris(methylsulfanyl)butane |

InChI |

InChI=1S/C7H16S3/c1-8-6-4-5-7(9-2)10-3/h7H,4-6H2,1-3H3 |

InChI Key |

NJKRNXBLZVQTHV-UHFFFAOYSA-N |

Canonical SMILES |

CSCCCC(SC)SC |

Origin of Product |

United States |

Synthetic Methodologies for 1,1,4 Tris Methylsulfanyl Butane

Strategies for Carbon-Sulfur Bond Formation

The creation of the C-S bonds in 1,1,4-Tris(methylsulfanyl)butane can be approached through several established synthetic organic chemistry methods.

Nucleophilic alkylation is a cornerstone of C-S bond formation. This strategy typically involves the reaction of a sulfur-based nucleophile with an alkyl electrophile bearing a suitable leaving group. In the context of this compound synthesis, this can be applied to introduce the methylsulfanyl group at the 4-position of a butane (B89635) derivative. The most common nucleophile for this purpose is sodium thiomethoxide (NaSMe), which is a potent and readily available reagent. wikipedia.org

A plausible synthetic route would involve a precursor with a leaving group (e.g., a halide) at the 4-position of the butane chain. The reaction with sodium thiomethoxide would then proceed via an SN2 mechanism to furnish the desired thioether linkage.

The thiol-ene reaction, a type of hydrothiolation, offers another avenue for C-S bond formation. This reaction typically proceeds via a radical mechanism, initiated by light or a radical initiator, and results in the anti-Markovnikov addition of a thiol to an alkene. While a versatile method, its application to the synthesis of this compound would require a precursor with a terminal double bond, such as 3-butenyl-1,1-bis(methylsulfanyl)methane. The reaction with methanethiol (B179389) (CH₃SH) would then introduce the third methylsulfanyl group at the terminal carbon. However, the handling of the highly odorous and toxic methanethiol gas presents significant practical challenges.

Direct C-H functionalization of butane is an emerging and atom-economical strategy. However, achieving the specific 1,1,4-trisubstitution pattern on a simple butane scaffold through direct C-H activation is currently a formidable challenge due to the low reactivity of C-H bonds and the difficulty in controlling regioselectivity. This approach remains an area of academic research rather than a practical synthetic route for this specific molecule at present.

Precursor Synthesis and Derivatization Routes

The successful synthesis of this compound is critically dependent on the availability of suitable precursors that can be efficiently derivatized.

The primary reagent for introducing the methylsulfanyl group is sodium thiomethoxide. It can be prepared by the reaction of methanethiol with sodium hydride or sodium hydroxide. wikipedia.org Given the challenges of handling methanethiol, alternative in-situ generation methods or the use of less volatile reagents like dimethyl disulfide with a reducing agent can be employed. Another useful methylsulfenylating reagent is methyl methanethiosulfonate (B1239399) (MMTS), which can react with nucleophiles to deliver a methylsulfanyl group.

| Reagent | Formula | Preparation Synopsis |

| Sodium Thiomethoxide | NaSMe | Reaction of methanethiol with a strong base like NaOH or NaH. wikipedia.org |

| Methyl Methanethiosulfonate | CH₃SO₂SMe | Can be prepared from dimethyl sulfoxide (B87167) and a suitable activating agent. |

A highly logical and practical approach to the synthesis of this compound involves the sequential introduction of the methylsulfanyl groups onto a bifunctional butane precursor. A key intermediate in this strategy is 4-(methylsulfanyl)butanal . sielc.comthegoodscentscompany.com This commercially available compound already possesses the thioether at the 4-position and an aldehyde at the 1-position, primed for further functionalization.

The synthesis can be completed by the dithioacetalization of 4-(methylsulfanyl)butanal. This reaction involves treating the aldehyde with two equivalents of methanethiol in the presence of an acid catalyst (e.g., HCl, ZnCl₂). This reaction efficiently converts the carbonyl group into the desired 1,1-bis(methylsulfanyl) moiety, yielding the final product, this compound.

An alternative, though more lengthy, approach would start from a precursor such as 4-bromobutanal. The aldehyde group would first be protected as an acetal (B89532). Then, nucleophilic substitution with sodium thiomethoxide would install the methylsulfanyl group at the 4-position. Finally, deprotection of the acetal followed by dithioacetalization would afford the target molecule. The synthesis of γ-halo butyraldehyde (B50154) acetals has been reported in the literature, making this a feasible, albeit less direct, route. acs.org

Proposed Synthetic Scheme:

Isolation and Purification Techniques for Research Applications

Following the synthesis, the isolation and purification of this compound are essential to obtain a sample of high purity for research purposes. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Chromatography is a powerful technique for the separation of complex mixtures. For a moderately polar compound like this compound, several chromatographic methods could be employed.

Gas Chromatography (GC): Given the likely volatility of this compound, gas chromatography coupled with a mass spectrometer (GC-MS) would be an excellent method for both separation and identification. acs.orgresearchgate.netnih.gov The choice of the stationary phase is critical for achieving good separation from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is another versatile technique for the purification of organosulfur compounds. researchgate.net A normal-phase or reversed-phase column could be used depending on the polarity of the impurities. A common mobile phase for normal-phase chromatography might consist of a mixture of hexane (B92381) and ethyl acetate, while a reversed-phase separation would typically use a gradient of water and acetonitrile (B52724) or methanol.

Column Chromatography: For larger scale purification, column chromatography using silica (B1680970) gel or alumina (B75360) is a standard laboratory technique. The solvent system would be determined by thin-layer chromatography (TLC) analysis to achieve optimal separation.

If this compound is a solid at room temperature, crystallization can be a highly effective purification method. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of pure crystals. The choice of solvent is crucial; the compound should be soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for the crystallization of organic compounds include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.

Precipitation can be used if a suitable crystallization solvent cannot be found. This involves dissolving the crude product in a good solvent and then adding a poor solvent (an anti-solvent) to induce the precipitation of the desired compound, leaving impurities in the solution. While generally less selective than crystallization, it can be a rapid method for initial purification. The development of novel thioether compounds has sometimes led to spontaneous chiral crystallization. rsc.org

Chemical Reactivity and Transformation Pathways of 1,1,4 Tris Methylsulfanyl Butane

Reactions Involving Methylsulfanyl Groups

The sulfur atoms in 1,1,4-tris(methylsulfanyl)butane are nucleophilic and susceptible to oxidation. The molecule contains two types of thioether linkages: a 1,1-dithioacetal and a primary alkyl thioether. This differentiation allows for potential selectivity in reactions.

The thioether groups can be readily oxidized to form sulfoxides and subsequently to sulfones. This transformation is a common reaction for organosulfur compounds. organic-chemistry.org The choice of oxidant and reaction conditions can, in many cases, allow for selective oxidation. For instance, oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂) are frequently employed. researchgate.net

With a molecule like this compound, controlling the stoichiometry of the oxidizing agent is crucial for achieving the desired product. Using approximately one equivalent of the oxidant would likely lead to a mixture of mono-sulfoxides. The thioether at the C-4 position and one of the thioethers at the C-1 position would compete. Due to the presence of two sulfur atoms at C-1, this position might show different reactivity compared to the isolated C-4 sulfur.

Stepwise oxidation is possible. The oxidation of a thioether to a sulfoxide (B87167) occurs readily, while the subsequent oxidation of the sulfoxide to a sulfone often requires harsher conditions or a larger excess of the oxidant. rsc.orgderpharmachemica.com This allows for the selective synthesis of sulfoxides by using a controlled amount of the oxidizing agent (e.g., 1.0-1.2 equivalents) at low temperatures. derpharmachemica.com To obtain the corresponding sulfones, an excess of the oxidant and higher temperatures are typically used. derpharmachemica.com

Table 1: General Conditions for Thioether Oxidation

| Product | Typical Reagents | Stoichiometry (Reagent) | Typical Conditions |

|---|---|---|---|

| Sulfoxide | m-CPBA, H₂O₂ | ~1.2 equivalents | Low temperature (e.g., 0 °C) |

The sulfur atoms in a thioether are in their lowest common oxidation state. Therefore, "reduction" of the thioether groups themselves is not typical. However, the corresponding sulfoxides and sulfones, formed via oxidation, can be reduced back to the thioether. This transformation is valuable in synthetic sequences where a sulfoxide or sulfone is used as an intermediate.

Furthermore, a more drastic reduction known as the Mozingo reduction can be performed on thioacetals. youtube.com This reaction involves treating the thioacetal with Raney Nickel (a finely divided, porous nickel catalyst), which results in the complete cleavage of the carbon-sulfur bonds and their replacement with carbon-hydrogen bonds. youtube.com Applying this to this compound would be expected to reduce the dithioacetal at C-1 to a methyl group and the thioether at C-4 to a methyl group as well, ultimately yielding n-pentane and nickel sulfide (B99878).

The sulfur atoms in this compound can act as nucleophiles and react with electrophiles, such as alkyl halides, to form sulfonium (B1226848) salts. This is a standard Sₙ2-type reaction where the sulfur atom attacks the electrophilic carbon of the alkyl halide. wikipedia.org Given the three sulfur atoms in the molecule, a mixture of mono- and multi-alkylated products could be formed depending on the stoichiometry of the alkylating agent. The resulting sulfonium salts are useful intermediates in various organic transformations.

Reactions Involving the Butane (B89635) Backbone

The butane backbone of the molecule is generally unreactive. However, the presence of the dithioacetal group at the C-1 position significantly alters the reactivity of the adjacent C-H bond.

The proton on the C-1 carbon, situated between two sulfur atoms, is significantly more acidic than other protons on the butane chain. wikipedia.org This increased acidity allows for selective deprotonation using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). wikipedia.orgorganic-chemistry.org This reaction, often referred to as metalation, generates a stabilized carbanion (a lithiated dithiane derivative). wikipedia.org

This nucleophilic carbanion is a powerful tool in synthesis, enabling the formation of a new carbon-carbon bond at the C-1 position. It can react with a wide range of electrophiles, such as alkyl halides, aldehydes, ketones, or epoxides. youtube.comwikipedia.org This process, known as the Corey-Seebach reaction, effectively reverses the normal electrophilic polarity of a carbonyl carbon (an umpolung). wikipedia.orgresearchgate.net After functionalization, the dithioacetal can be hydrolyzed back to a carbonyl group if desired, using reagents like bis(trifluoroacetoxy)iodobenzene or under electrochemical conditions. organic-chemistry.orgrsc.org

Table 2: C-1 Functionalization via Deprotonation

| Step | Reagent | Intermediate/Product Type | Purpose |

|---|---|---|---|

| 1. Deprotonation | n-Butyllithium (n-BuLi) | Lithiated dithioacetal (carbanion) | Generation of a nucleophile at C-1 |

| 2. Alkylation | Alkyl Halide (R-X) | C-1 alkylated product | C-C bond formation |

Following the functionalization of the C-1 position, the newly introduced group can participate in intramolecular reactions to form cyclic structures. For example, if the C-1 carbanion is reacted with an electrophile that also contains a leaving group or another reactive site at an appropriate distance, a ring-closing reaction can occur.

A plausible synthetic route could involve the following steps:

Deprotonation of this compound at C-1 with n-BuLi.

Reaction of the resulting carbanion with a bifunctional electrophile, such as 1-bromo-3-chloropropane. This would attach a 3-chloropropyl group to the C-1 position.

The thioether at the C-4 position could then act as an intramolecular nucleophile, displacing the chloride ion on the newly introduced chain to form a six-membered heterocyclic ring containing two sulfur atoms. Such intramolecular cyclizations are a powerful strategy for synthesizing complex cyclic molecules. nih.gov

Electrophilic and Radical Mediated Transformations

The sulfur atoms in this compound are susceptible to attack by both electrophiles and radicals, leading to a variety of functional group transformations.

The Pummerer rearrangement is a characteristic reaction of sulfoxides, which can be formed by the oxidation of the thioether or dithioacetal moieties of this compound. This rearrangement transforms a sulfoxide into an α-acyloxythioether in the presence of an activating agent, typically a carboxylic anhydride (B1165640) like acetic anhydride. wikipedia.orgnumberanalytics.comtcichemicals.comsynarchive.com

The reaction proceeds through the formation of a thionium (B1214772) ion intermediate, which is then trapped by a nucleophile. wikipedia.orgnumberanalytics.com For this compound, oxidation of either the terminal thioether or one of the sulfur atoms of the dithioacetal could lead to a sulfoxide precursor for a Pummerer-type reaction. The activated thionium ion can be trapped by various nucleophiles, not just acetate, leading to diverse products. wikipedia.org

| Substrate Type | Reagents | Product Type | Reference |

| Alkyl Sulfoxide | Acetic Anhydride | α-Acetoxythioether | wikipedia.org |

| Alkyl Sulfoxide | Trifluoroacetic Anhydride | α-Trifluoroacetoxythioether | wikipedia.org |

| α-Acyl Sulfoxide | Lewis Acids (e.g., TiCl4, SnCl4) | α-Acyloxythioether | wikipedia.org |

This table presents representative examples of Pummerer rearrangements on general sulfoxides, as specific data for this compound is not available.

The thioether and dithioacetal groups in this compound can participate in radical reactions. Thioethers are known to be sources of carbon-centered radicals under certain conditions. rsc.org Radical initiators can promote the formation of radicals that can then undergo addition reactions to unsaturated bonds or participate in coupling reactions. youtube.com

The reaction is typically initiated by the formation of a reactive radical, which can abstract a hydrogen atom from a carbon adjacent to a sulfur atom. The resulting carbon-centered radical is stabilized by the adjacent sulfur atom and can then react with other molecules.

| Reaction Type | Initiator/Conditions | Expected Outcome for this compound | Reference |

| Radical Halogenation | Light or Radical Initiator (e.g., AIBN) | Halogenation at carbon atoms alpha to sulfur | youtube.com |

| Radical Addition to Alkenes | Radical Initiator | Formation of a new carbon-carbon bond | rsc.org |

This table illustrates general conditions for radical reactions on sulfur-containing compounds, suggesting potential reactivity for this compound.

Derivatization for Synthetic Utility

The functional groups in this compound allow for its derivatization into other useful synthetic intermediates, such as sulfonium salts and carbanion equivalents.

The sulfur atoms in both the thioether and dithioacetal moieties of this compound are nucleophilic and can react with electrophiles, such as alkyl halides, to form sulfonium salts. youtube.commasterorganicchemistry.comnih.govyoutube.com This reaction is typically an SN2 process where the sulfur atom displaces a leaving group on an alkylating agent. masterorganicchemistry.com The resulting sulfonium salts are useful in various synthetic applications, including as alkylating agents themselves or as precursors for ylide formation. The formation of sulfonium salts from poly(thioethers) is a known process. nih.govresearchgate.netgoogle.com

| Alkylating Agent | Counterion | Product | Reference |

| Alkyl Halide (e.g., CH3I) | Halide (e.g., I-) | Trialkylsulfonium Halide | youtube.com |

| Alkyl Triflate | Triflate | Trialkylsulfonium Triflate | researchgate.net |

This table provides general examples of reagents used for the formation of sulfonium salts from thioethers.

A particularly valuable transformation of the dithioacetal group in this compound is its conversion into a carbanion equivalent, a concept known as "umpolung" or polarity inversion. nih.govwikipedia.orgresearchgate.net The proton on the carbon atom between the two sulfur atoms of the dithioacetal is acidic and can be removed by a strong base, such as n-butyllithium, to generate a stabilized carbanion. wikipedia.org

This carbanion is a potent nucleophile and can react with a wide range of electrophiles, including alkyl halides, aldehydes, ketones, and esters, to form new carbon-carbon bonds. This methodology, famously exemplified by the Corey-Seebach reaction, effectively allows the dithioacetal to function as an acyl anion equivalent. wikipedia.orgnih.gov

| Base | Electrophile | Product after Hydrolysis | Reference |

| n-Butyllithium | Alkyl Halide | Ketone | wikipedia.org |

| n-Butyllithium | Aldehyde | α-Hydroxyketone | wikipedia.org |

| n-Butyllithium | Ketone | α-Hydroxyketone | wikipedia.org |

This table illustrates the generation of carbanions from dithioacetals and their subsequent reactions with various electrophiles, a key potential synthetic application of this compound.

Mechanistic Investigations of 1,1,4 Tris Methylsulfanyl Butane Reactions

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is fundamental to understanding any chemical transformation. For a compound like 1,1,4-tris(methylsulfanyl)butane, potential reactions could involve the sulfur atoms or the butane (B89635) backbone. Depending on the reaction conditions (e.g., presence of strong bases, electrophiles, or radical initiators), various intermediates could be hypothesized.

For instance, in the presence of a strong base, deprotonation could occur at the carbon atoms alpha to the methylsulfanyl groups, leading to the formation of carbanionic intermediates. The stability of these intermediates would be influenced by the presence of the sulfur atoms, which can stabilize adjacent negative charges through d-orbital participation or polarizability effects. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and trapping experiments are standard methods to detect and characterize such transient species. However, no such studies have been reported for this compound.

Transition State Analysis and Energy Profiles

Transition state analysis provides insight into the energy barriers of a reaction, governing its rate and feasibility. Computational chemistry is a powerful tool for modeling transition states and calculating their energy profiles. For any proposed reaction of this compound, theoretical calculations could map out the potential energy surface, identifying the lowest energy pathway from reactants to products.

For example, a hypothetical nucleophilic substitution at one of the methyl groups would proceed through a transition state where the nucleophile is partially bonded to the methyl carbon, and the carbon-sulfur bond is partially broken. The geometry and energy of this transition state would be crucial in determining the reaction's kinetics. Without experimental data to benchmark these calculations, any proposed energy profile remains purely theoretical.

Kinetic Studies of Reaction Rates

Kinetic studies involve measuring reaction rates under various conditions (e.g., changing concentrations of reactants, temperature, or solvent) to derive a rate law. This rate law provides empirical evidence for the reaction mechanism, indicating which species are involved in the rate-determining step.

Should a reaction of this compound be identified, kinetic studies would be essential to unravel its mechanism. For example, by systematically varying the concentration of a reagent reacting with this compound and monitoring the reaction progress, one could determine the order of the reaction with respect to each component. To date, no kinetic data for reactions involving this specific compound have been published.

Stereochemical Implications of Transformations

If a reaction of this compound were to create a new stereocenter, or if the starting material were chiral, the stereochemical outcome of the transformation would provide significant mechanistic information. For example, an S_N2 reaction typically proceeds with an inversion of stereochemistry, while an S_N1 reaction often leads to a racemic mixture.

Given that this compound is achiral, reactions would need to introduce a new chiral center for stereochemical analysis to be relevant. For instance, an asymmetric oxidation of one of the sulfur atoms to a sulfoxide (B87167) would create a stereocenter. The stereoselectivity of such a reaction would depend on the reagents and catalysts used, offering insights into the transition state geometry. However, no studies on the stereochemical transformations of this compound have been reported.

Advanced Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry (MS) Techniques5.2.1. Electron Ionization (EI) Mass Spectrometry Fragmentation Patterns5.2.2. Chemical Ionization (CI) Mass Spectrometry

Searches for experimental ¹H and ¹³C NMR spectra, including chemical shift assignments, were conducted. Information regarding the application of two-dimensional (2D) NMR techniques such as COSY, HSQC, or HMBC, which are crucial for unambiguous structural elucidation, was also sought. Furthermore, inquiries into dynamic NMR studies, which would provide insights into the conformational dynamics of the butane (B89635) chain and the methylsulfanyl groups, yielded no specific results for this compound.

Similarly, a thorough search for mass spectrometry data, including electron ionization (EI) fragmentation patterns and chemical ionization (CI) mass spectra, did not yield any specific information for 1,1,4-Tris(methylsulfanyl)butane. This data would be essential for confirming the molecular weight and understanding the fragmentation pathways of the molecule.

A United States Patent (US4481224A), titled "Flavoring with alkylthioalkanal dialkyl mercaptals," lists "this compound" and provides a chemical structure. However, the patent does not include the detailed analytical and spectroscopic data necessary to fulfill the requirements of the requested article.

The absence of this information in readily accessible scientific literature and databases prevents a detailed discussion and presentation of the compound's spectroscopic properties as outlined. Further research or de novo analysis would be required to generate the data needed for a comprehensive analytical characterization of this compound.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental formula. Unlike nominal mass spectrometry, which provides integer mass-to-charge ratios, HRMS measures m/z values to a high degree of accuracy (typically to four or more decimal places).

For this compound, with a chemical formula of C7H16S3, the theoretical exact mass can be calculated. By comparing the experimentally measured mass from an HRMS instrument (such as a Time-of-Flight or Orbitrap analyzer) with the theoretical value, the elemental composition can be confirmed with high confidence. This technique would differentiate it from other compounds that may have the same nominal mass but different elemental formulas.

Table 1: Theoretical Isotopic Abundance for C7H16S3

| Isotope | Mass | Natural Abundance (%) |

|---|---|---|

| ¹²C | 12.0000 | 98.93 |

| ¹³C | 13.0034 | 1.07 |

| ¹H | 1.0078 | 99.98 |

| ²H | 2.0141 | 0.02 |

| ³²S | 31.9721 | 94.99 |

| ³³S | 32.9715 | 0.75 |

| ³⁴S | 33.9679 | 4.25 |

| ³⁶S | 35.9671 | 0.01 |

This table presents the natural isotopic abundances used in calculating the theoretical mass spectrum.

Hyphenated Techniques (e.g., GC-MS) with Derivatization Strategies

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful hyphenated technique for separating and identifying volatile and semi-volatile compounds. For a compound like this compound, direct GC-MS analysis would likely provide a characteristic retention time and a mass spectrum showing its molecular ion peak and fragmentation pattern.

Derivatization, the process of chemically modifying a compound to enhance its analytical properties, may not be strictly necessary for this compound due to its likely volatility. However, if issues such as poor peak shape or thermal instability in the GC inlet were encountered, derivatization could be explored. Given the structure of the compound, which lacks active hydrogen atoms (e.g., -OH, -NH, -SH), common silylation or acylation derivatization strategies would not be applicable.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to C-H stretching and bending vibrations of the butane backbone and the methyl groups. The C-S stretching vibrations would also be present, although they are typically weaker and occur in the fingerprint region of the spectrum (below 1500 cm⁻¹), making them potentially less distinct.

Table 2: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| C-H Stretch (alkane) | 2850-3000 |

| C-H Bend (alkane) | 1350-1480 |

| C-S Stretch | 600-800 |

This table is a generalized representation of expected FTIR frequencies for the functional groups present.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FTIR that also probes molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar, symmetric bonds.

In the case of this compound, Raman spectroscopy would be especially useful for identifying the C-S and S-S (if any impurities were present) bonds, which often give rise to strong Raman signals. The symmetric vibrations of the carbon backbone would also be clearly visible.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of this compound would first need to be grown.

Computational and Theoretical Chemistry Studies of 1,1,4 Tris Methylsulfanyl Butane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) would be a powerful tool for probing the intrinsic properties of 1,1,4-Tris(methylsulfanyl)butane at the electronic level.

A detailed analysis of the electronic structure could reveal the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). This would be crucial for understanding the molecule's reactivity, including its potential as a nucleophile or electrophile. Investigation of the orbital interactions, particularly between the sulfur lone pairs and the sigma framework of the butane (B89635) chain, would provide insights into the forces governing its conformational preferences.

The flexibility of the butane chain and the rotation around the C-S bonds suggest that this compound can adopt multiple conformations. A systematic conformational search followed by geometry optimization and energy minimization using DFT would identify the most stable low-energy conformers. The relative energies of these conformers would be essential for understanding the molecule's behavior in different environments.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations would be instrumental in understanding its dynamic behavior over time.

MD simulations of this compound in various solvents would reveal how the solvent environment influences its conformational dynamics. Such simulations could track the transitions between different conformational states, providing a more realistic picture of its behavior in a liquid phase.

Simulations of multiple this compound molecules would allow for the study of intermolecular interactions. This could elucidate the nature and strength of non-covalent interactions, such as van der Waals forces, which would govern the bulk properties of the substance.

Quantum Chemical Characterization of Reaction Pathways

Quantum chemical calculations are indispensable for understanding the reactivity and conformational landscape of molecules like this compound. These methods allow for the exploration of potential energy surfaces, identification of stable conformers, and determination of the energetic profiles of various chemical transformations.

A primary focus of theoretical studies on a flexible molecule such as this compound would be the prediction of rotational energy barriers. The butane backbone possesses three central carbon-carbon bonds (C1-C2, C2-C3, and C3-C4), and rotation around these bonds gives rise to various conformers with different energies. The presence of bulky methylsulfanyl groups is expected to significantly influence these rotational barriers due to steric hindrance and electronic effects.

Computational methods, particularly Density Functional Theory (DFT), are well-suited for calculating these barriers. The process involves a series of constrained geometry optimizations where a specific dihedral angle is systematically varied, and the energy is calculated at each step. The resulting potential energy scan reveals the energy minima corresponding to stable conformers (e.g., anti and gauche) and the energy maxima corresponding to transition states for rotation. For instance, studies on n-butane have shown that steric repulsion dominates the energy curve and barriers. nih.gov High-level theoretical models like G2 and CBS-Q have been used to calculate the rotational barriers for n-butane, 1-butene, and 1,3-butadiene. capes.gov.brresearchgate.net

Illustrative Rotational Energy Barriers for a Substituted Butane:

The following table provides hypothetical rotational energy barriers for a disubstituted butane, illustrating the kind of data that would be generated for this compound. The values demonstrate the energy differences between various conformers.

| Rotation Axis | Conformer Transition | Hypothetical Barrier (kcal/mol) |

| C1-C2 | Eclipsed | 4.5 - 5.5 |

| C2-C3 | Gauche | 0.8 - 1.2 |

| C2-C3 | Eclipsed | 3.5 - 4.5 |

| C3-C4 | Eclipsed | 4.0 - 5.0 |

This table is for illustrative purposes and does not represent experimental data for this compound.

Beyond conformational analysis, computational chemistry can elucidate the mechanisms of chemical reactions involving this compound. Potential reactions of interest include oxidation at the sulfur atoms and C-S bond cleavage. nih.gov The lone pairs on the sulfur atoms are nucleophilic and represent likely sites for oxidation. youtube.com

The elucidation of a reaction mechanism involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. The energy of the TS relative to the reactants determines the activation energy of the reaction. Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are then used to confirm that the identified TS connects the reactants and products.

For example, the oxidation of a sulfide (B99878) to a sulfoxide (B87167) can be studied computationally. DFT calculations have been employed to investigate the mechanism of reactions between sulfides and various oxidizing agents. researchgate.net Such studies can reveal whether the reaction proceeds through a concerted or a stepwise mechanism and can quantify the activation barriers involved. nih.gov Computational studies on the reactions of elemental sulfur and polysulfides with nucleophiles have shown that unimolecular decomposition pathways often have the lowest activation barriers. chemrxiv.orgresearchgate.net

Advanced Theoretical Models and Basis Set Selection

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical model and basis set. For organosulfur compounds, careful selection of these parameters is crucial.

The choice of the DFT functional is critical. For studies of reaction barriers and non-covalent interactions, which are important in a molecule with flexible side chains, functionals like ωB97X-D, which includes dispersion corrections, are often recommended. chemrxiv.orgresearchgate.net The M06-2X and M08-HX functionals have also shown good performance for bio-relevant sulfur and selenium-containing compounds. mdpi.com

The selection of an appropriate basis set is equally important, especially for elements like sulfur which have multiple lone pairs and can exhibit hypervalent character. Basis sets for sulfur must include polarization functions (e.g., d and f functions) to accurately describe the electron distribution around the sulfur atom. researchgate.net Diffuse functions are also recommended, particularly for calculations involving anions or non-covalent interactions. youtube.com

For reliable results on organosulfur compounds, triple-zeta basis sets such as the Pople-style 6-311+G(d,p) or Dunning's correlation-consistent basis sets like aug-cc-pVTZ are often employed. researchgate.netresearchgate.net For even higher accuracy, especially for thermochemical data, composite methods that approximate high-level coupled-cluster calculations can be used. osti.gov

Illustrative Comparison of Basis Sets for Organosulfur Calculations:

The following table provides a general comparison of different basis sets and their typical applications in the computational study of organosulfur compounds.

| Basis Set Family | Example | Description | Recommended Use |

| Pople Style | 6-311+G(d,p) | Triple-zeta split-valence with diffuse functions and one set of polarization. | Geometry optimizations, frequency calculations, and moderate accuracy energies. |

| Correlation-Consistent | aug-cc-pVTZ | Triple-zeta with diffuse functions and designed for correlated calculations. | High-accuracy energy calculations, reaction barriers, and non-covalent interactions. |

| Polarization-Consistent | aug-pc-3 | Designed to systematically converge to the complete basis set limit. | High-accuracy calculations where basis set convergence is critical. |

This table provides general guidance and the optimal choice may vary depending on the specific property being investigated.

Applications in Advanced Organic Synthesis

Role as Synthons in Complex Molecule Construction

The dithioacetal group at the C1 position could serve as a masked carbonyl group. This functionality is a cornerstone of modern organic synthesis, allowing for umpolung (polarity inversion) of the carbonyl carbon. Deprotonation of the C1 position would generate a nucleophilic carbanion, which could then participate in various carbon-carbon bond-forming reactions. The thioether at the C4 position could potentially influence the reactivity or be a site for further functionalization.

Hypothetical Synthon Applications:

| Reactive Site | Potential Transformation | Resulting Structure |

| C1 (Dithioacetal) | Deprotonation followed by alkylation | Elongated carbon chain |

| C1 (Dithioacetal) | Deprotonation followed by addition to a carbonyl | β-Hydroxy dithioacetal |

| C4 (Thioether) | Oxidation to sulfoxide (B87167) or sulfone | Modified solubility and reactivity |

Precursors for Heterocyclic Systems

The linear four-carbon backbone with functional groups at both ends makes 1,1,4-Tris(methylsulfanyl)butane a potential precursor for the synthesis of various heterocyclic compounds. Cyclization reactions could be envisioned through intramolecular reactions, potentially involving the dithioacetal and the terminal thioether or their derivatives.

Building Blocks for Polymeric Materials

Organosulfur compounds have been investigated for the development of novel polymers. The multiple sulfur-containing functional groups in this compound could theoretically allow it to act as a monomer or a cross-linking agent in polymerization reactions. The resulting polymers might exhibit interesting properties such as high refractive indices or unique electrochemical characteristics, which are common in sulfur-rich polymers.

Development of Novel Reagents and Catalysts

The sulfur atoms in this compound possess lone pairs of electrons, which could enable the molecule to act as a ligand for various metal catalysts. The specific arrangement of the three sulfur atoms might lead to the formation of stable metal complexes with unique catalytic activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.